2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps, including the formation of the diazepinone ring and the introduction of hydroxyl and phenylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the diazepinone ring or the phenylmethyl groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups and phenylmethyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes or as a substrate in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and phenylmethyl groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Diazepin-2-one derivatives: These compounds share the core diazepinone structure but differ in the substituents attached to the ring.
Hydroxypropyl derivatives: Compounds with similar hydroxypropyl groups but different core structures.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different core structures.
Uniqueness
The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- lies in its combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
192575-90-9 |
---|---|
Molecular Formula |
C25H34N2O5 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O5/c28-15-7-13-26-21(17-19-9-3-1-4-10-19)23(30)24(31)22(18-20-11-5-2-6-12-20)27(25(26)32)14-8-16-29/h1-6,9-12,21-24,28-31H,7-8,13-18H2/t21-,22-,23+,24+/m1/s1 |
InChI Key |
IJCXSYFOPRLLCZ-LWSSLDFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCO)CCCO)CC3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCO)CCCO)CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.